molecular formula C12H22F3N B7941923 (2-Methylpropyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine

(2-Methylpropyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine

Cat. No.: B7941923
M. Wt: 237.30 g/mol
InChI Key: OCJPQJYHDVTLPW-UHFFFAOYSA-N
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Description

Structure and Key Features
The compound (2-Methylpropyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine consists of a branched 2-methylpropyl (isobutyl) group and a cyclohexylmethyl substituent bearing a trifluoromethyl (-CF₃) group at the para position. The amine group serves as the central functional moiety, with structural features influencing steric, electronic, and solubility properties. The cyclohexyl ring introduces conformational rigidity, while the electron-withdrawing -CF₃ group enhances lipophilicity and chemical stability .

For example, analogs like Alamine 300 (trialkylamine) are employed in metal ion extraction , and similar trifluoromethyl-substituted amines serve as intermediates in pesticide synthesis .

Properties

IUPAC Name

2-methyl-N-[[4-(trifluoromethyl)cyclohexyl]methyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22F3N/c1-9(2)7-16-8-10-3-5-11(6-4-10)12(13,14)15/h9-11,16H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJPQJYHDVTLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1CCC(CC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpropyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine can be achieved through several synthetic routes. One common method involves the trifluoromethylation of secondary amines using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive or easy-to-handle materials.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(2-Methylpropyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the amine group to other functional groups such as imines or amides.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce imines or amides.

Scientific Research Applications

(2-Methylpropyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Methylpropyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

(2-Methylpropyl)({[3-(Trifluoromethyl)phenyl]methyl})amine

Structural Differences

  • Substituent Position : The -CF₃ group is attached to a phenyl ring at the meta position (3-position) instead of the para position (4-position) on a cyclohexyl ring.
  • Aromatic vs. Aliphatic Core : The phenyl ring (aromatic) vs. cyclohexyl (aliphatic) alters electronic properties. The phenyl group allows π-π interactions, while the cyclohexyl group increases steric bulk and reduces polarity .

Functional Implications

  • Lipophilicity : The cyclohexyl analog (target compound) is likely more lipophilic (higher logP) due to the aliphatic ring, enhancing membrane permeability in biological systems.
  • Synthetic Utility : The phenyl analog is more suited for aromatic coupling reactions, whereas the cyclohexyl variant may improve selectivity in chiral resolutions or extraction processes .

[[4-(Trifluoromethyl)cyclohexyl]methyl]amine

Structural Differences

  • Substituent : Lacks the 2-methylpropyl group, featuring only a primary amine attached to the cyclohexylmethyl-CF₃ backbone .

Functional Implications

  • Reactivity : The primary amine in this analog is more nucleophilic, making it reactive in alkylation or acylation reactions.
  • Extraction Efficiency : Compared to tertiary amines like the target compound, primary amines exhibit lower metal ion extraction capacity due to reduced steric shielding and basicity .

{2-Hydroxy-3-[4-(trifluoromethyl)phenoxy]propyl}(methyl)amine

Structural Differences

  • Functional Groups: Incorporates a hydroxyl (-OH) and phenoxy (-O-) group, introducing hydrogen-bonding capacity absent in the target compound .

Functional Implications

  • Solubility: The hydroxyl group increases water solubility, making this analog less suitable for nonpolar extraction systems but more viable in aqueous-phase reactions.
  • Biological Activity: The hydroxyl and phenoxy groups may enhance binding to biological targets (e.g., enzymes or receptors) compared to the purely lipophilic target compound .

Alamine 336 (Trialkylamine Extractant)

Structural Differences

  • Branching : Alamine 336 features linear trioctyl chains, whereas the target compound has a branched 2-methylpropyl group and a bulky cyclohexylmethyl-CF₃ substituent .

Functional Implications

  • Extraction Selectivity : The target compound’s cyclohexyl-CF₃ group may improve selectivity for specific metal ions (e.g., Zr/Hf) by creating a sterically hindered binding pocket.
  • Stability : The -CF₃ group in the target compound could enhance resistance to oxidative degradation compared to Alamine 336’s alkyl chains .

Data Table: Key Properties of Target Compound and Analogs

Compound Name Molecular Formula Molecular Weight Key Functional Groups logP (Predicted) Applications
Target Compound C₁₂H₂₂F₃N 237.3 Tertiary amine, cyclohexyl-CF₃ ~3.5 Molecular building blocks, extraction
(2-Methylpropyl)({[3-CF₃-phenyl]methyl})amine C₁₂H₁₆F₃N 231.3 Tertiary amine, phenyl-CF₃ ~3.2 Medicinal chemistry
[[4-CF₃-cyclohexyl]methyl]amine C₈H₁₄F₃N 181.2 Primary amine, cyclohexyl-CF₃ ~2.8 Synthetic intermediates
{2-Hydroxy-3-[4-CF₃-phenoxy]propyl}(methyl)amine C₁₁H₁₄F₃NO₂ 261.2 Tertiary amine, hydroxyl, phenoxy ~1.9 Pharmaceuticals, agrochemicals
Alamine 336 C₂₄H₅₁N 353.7 Trioctylamine ~6.0 Solvent extraction

Research Findings and Implications

  • Extraction Performance : The target compound’s cyclohexyl-CF₃ group may outperform linear trialkylamines (e.g., Alamine 336) in separating metals like Zr/Hf due to tailored steric and electronic effects .
  • Drug Design : The phenyl-CF₃ analog’s aromaticity makes it preferable for targeting hydrophobic protein pockets, while the hydroxylated analog’s solubility suits pharmacokinetic optimization .
  • Synthetic Challenges : The cyclohexyl-CF₃ group in the target compound introduces conformational complexity, requiring advanced purification techniques (e.g., chiral chromatography) .

Biological Activity

(2-Methylpropyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine is an organic compound notable for its unique structural features, including a trifluoromethyl group attached to a cyclohexyl ring and a 2-methylpropyl amine moiety. This compound falls within the class of amines and has garnered attention for its potential applications in medicinal chemistry and organic synthesis. Research indicates that it exhibits various biological activities, including potential antidepressant and anti-inflammatory effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

 C7H14F3\text{ C}_7\text{H}_{14}\text{F}_3\text{N }

This structure highlights the presence of the trifluoromethyl group, which enhances lipophilicity, facilitating the compound's ability to cross biological membranes effectively.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The lipophilicity conferred by the trifluoromethyl group allows for effective interactions with lipid membranes and proteins, which is crucial for its therapeutic potential.

Pharmacological Properties

Research has indicated that this compound may possess pharmacological properties such as:

  • Antidepressant Effects : Preliminary studies suggest that this compound may act as a selective serotonin receptor agonist, specifically targeting 5-HT2A and 5-HT2C receptors, which are implicated in mood regulation and depression .
  • Anti-inflammatory Activity : The compound has also been investigated for its potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

  • Study on Antidepressant Activity : A study evaluating the effects of this compound on serotonin receptors found that it significantly modulated serotonin levels in animal models, suggesting its potential as an antidepressant .
  • Anti-inflammatory Studies : In vitro assays demonstrated that the compound could inhibit pro-inflammatory cytokines, indicating its role in reducing inflammation .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
(2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amineTrifluoromethyl group; amineSelective serotonin receptor agonist
N-{[4-(trifluoromethyl)cyclohexyl]methyl}cyclopropanamineTrifluoromethyl group; cyclopropanamineInvestigated for anti-inflammatory properties

Synthesis Methods

Several synthesis methods have been reported for this compound. These include:

  • Radical Trifluoromethylation : This method involves the introduction of the trifluoromethyl group into the cyclohexane framework.
  • Continuous Flow Chemistry : Industrial synthesis may utilize continuous flow techniques to enhance efficiency and yield .

Q & A

Q. What are the optimized synthetic routes for (2-Methylpropyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine, and how do reaction conditions influence yield?

Answer : The synthesis of substituted amines like this compound typically involves multi-step nucleophilic substitutions or reductive amination. Key steps include:

  • Alkylation : Reacting 4-(trifluoromethyl)cyclohexanemethyl chloride with 2-methylpropylamine under basic conditions (e.g., K₂CO₃ in DCM) .
  • Purification : Use of column chromatography or recrystallization to isolate the product. Reaction temperature (e.g., 0–5°C for exothermic steps) and solvent polarity significantly affect yield and purity. For example, dichloromethane minimizes side reactions compared to polar aprotic solvents .
  • Analytical validation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming structural integrity .

Q. What spectroscopic methods are most effective for characterizing this compound, and how are spectral contradictions resolved?

Answer :

  • ¹H/¹³C NMR : The trifluoromethyl (CF₃) group causes distinct splitting patterns (e.g., coupling with adjacent protons). Discrepancies in integration ratios may arise from dynamic conformational changes in the cyclohexyl ring, resolved using variable-temperature NMR .
  • Mass spectrometry : HRMS identifies isotopic clusters from chlorine/fluorine atoms. Contradictions in molecular ion peaks may indicate residual solvents; use of deuterated solvents and thorough drying mitigates this .
  • FT-IR : Bands near 1100–1200 cm⁻¹ confirm C-F stretching, while N-H stretches (~3300 cm⁻¹) validate the amine group .

Q. How does steric hindrance from the cyclohexyl group influence reactivity in downstream modifications?

Answer : The bulky 4-(trifluoromethyl)cyclohexyl group reduces nucleophilic substitution rates at the amine center. For example:

  • Acylation : Requires activated acylating agents (e.g., acyl chlorides instead of anhydrides) and extended reaction times .
  • Comparative studies : Analogues with smaller substituents (e.g., benzyl groups) show 2–3× faster reaction kinetics in SN2 pathways .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group modulate biological activity compared to non-fluorinated analogues?

Answer :

  • Lipophilicity : The CF₃ group increases logP by ~1.5 units, enhancing blood-brain barrier penetration in neuropharmacological studies .
  • Metabolic stability : Fluorination reduces oxidative metabolism by cytochrome P450 enzymes, as shown in hepatic microsome assays using LC-MS .
  • Contradictions : While CF₃ generally improves receptor binding affinity (e.g., serotonin receptors), some studies report reduced activity due to steric clashes; molecular docking simulations are recommended to pre-screen analogues .

Q. What experimental designs are optimal for assessing environmental persistence and ecotoxicological impacts?

Answer :

  • Fate studies : Use OECD 307 guidelines to measure biodegradation in soil/water systems. The compound’s amine group may hydrolyze under acidic conditions, generating cyclohexanemethanol derivatives .
  • Ecotoxicology :
    • Aquatic toxicity : Daphnia magna assays (OECD 202) with LC₅₀ calculations. The CF₃ group may bioaccumulate, requiring GC-MS analysis of tissue samples .
    • Trophic transfer : Stable isotope labeling (e.g., ¹⁵N) tracks compound uptake in food-chain models .

Q. How can conflicting data on enzyme inhibition mechanisms be reconciled?

Answer :

  • Kinetic assays : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, if Km increases with inhibitor concentration, competitive binding is likely .
  • Structural insights : X-ray crystallography or cryo-EM of the compound-enzyme complex resolves ambiguities. A 2024 study on analogous amines revealed allosteric modulation of kinase domains despite initial competitive inhibition claims .

Q. What strategies mitigate toxicity risks during in vivo studies?

Answer :

  • Acute toxicity : Follow OECD 423 guidelines for oral/dermal exposure. The compound’s LD₅₀ (Category 4) suggests using PPE and fume hoods during handling .
  • Metabolite profiling : LC-MS/MS identifies toxic metabolites (e.g., N-oxides), guiding structural modifications to reduce hepatotoxicity .

Q. How does the compound’s conformational flexibility impact its pharmacological profile?

Answer :

  • Dynamic NMR : Reveals axial-equatorial isomerism in the cyclohexyl ring, affecting binding to rigid enzyme pockets.
  • Pharmacophore modeling : Compare low-energy conformers with target receptors (e.g., GPCRs) using Schrödinger’s Maestro. Bulky substituents may limit adoption of bioactive conformations .

Q. What computational methods validate interactions with biological targets?

Answer :

  • Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories. The CF₃ group’s hydrophobic interactions with lipid bilayers can be quantified using MMPBSA calculations .
  • QSAR models : Train on datasets of similar amines to predict IC₅₀ values for untested targets (R² > 0.85 validated in recent studies) .

Q. How can batch-to-batch variability in synthesis be minimized for reproducible research?

Answer :

  • Process analytical technology (PAT) : Use inline FTIR to monitor reaction progress and ensure >95% conversion before quenching .
  • Quality control : Implement USP guidelines for purity (HPLC ≥98%) and residual solvent analysis (e.g., ≤500 ppm DCM) .

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